Acute Oral Toxicity in Mice: N-(2-Butyl-1-naphthyl)anthranilic Acid vs. Mefenamic Acid and Flufenamic Acid
N-(2-Butyl-1-naphthyl)anthranilic acid demonstrates dramatically lower acute oral toxicity than the clinically established fenamates. At 1 g/kg oral dose in mice, mefenamic acid and flufenamic acid both caused 100% mortality (5/5 dead), whereas N-(2-butyl-1-naphthyl)anthranilic acid produced zero deaths at doses up to 3 g/kg (0/10 at 1, 2, and 3 g/kg) [1]. The LD50 of mefenamic acid in male mice is 1,050 mg/kg (95% CI: 882–1,250), and flufenamic acid LD50 is 545 mg/kg (95% CI: 477–665); in contrast, the target compound's LD50 exceeds 4,000 mg/kg, representing at least a 3.8-fold improvement over mefenamic acid and a greater than 7.3-fold improvement over flufenamic acid [1].
| Evidence Dimension | Acute oral toxicity (mortality and LD50 in male mice) |
|---|---|
| Target Compound Data | 0/10 dead at 1, 2, and 3 g/kg oral; LD50 > 4,000 mg/kg |
| Comparator Or Baseline | Mefenamic acid (M): 5/5 dead at 1 g/kg; LD50 = 1,050 mg/kg (882–1,250). Flufenamic acid (F): 5/5 dead at 1 g/kg; LD50 = 545 mg/kg (477–665) |
| Quantified Difference | >3.8-fold higher LD50 vs. mefenamic acid; >7.3-fold higher LD50 vs. flufenamic acid |
| Conditions | Male dd mice, 18–22 g body weight, oral administration, 7-day observation period |
Why This Matters
For procurement in preclinical development, a >3.8-fold improvement in acute safety margin over approved fenamate NSAIDs directly reduces attrition risk in tolerability studies and enables higher dosing flexibility.
- [1] US Patent 3,989,746. Tables 3a and 3b. Issued November 2, 1976. View Source
